Octafluoroadiponitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVXXORSILYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191036 | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-53-4 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiponitrile, perfluoro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipodinitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Understanding of Octafluoroadiponitrile
Evolution of Synthetic Strategies for Perfluorinated Dinitriles
The synthesis of perfluorinated dinitriles, such as octafluoroadiponitrile, has traditionally relied on the dehydration of the corresponding perfluorinated diamides. These methods, while established, often require harsh conditions and specific reagents to overcome the stability of the amide precursors.
Established Dehydration Routes to this compound
The conversion of perfluoroadipamide to this compound is a critical step that has been approached through several dehydration strategies. These methods primarily involve the use of potent dehydrating agents capable of facilitating the elimination of water from the primary amide groups.
Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent widely used in organic synthesis for the conversion of primary amides to nitriles. The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which then undergoes elimination to yield the nitrile. While this method is effective for a range of amides, its application to perfluorinated diamides like perfluoroadipamide requires careful control of reaction conditions to achieve high yields and purity of this compound.
Table 1: Key Aspects of Phosphorus Pentoxide-Mediated Dehydration
| Feature | Description |
| Reagent | Phosphorus Pentoxide (P₄O₁₀) |
| Mechanism | Formation of a phosphate ester intermediate followed by elimination. |
| Conditions | Typically requires heating. |
| Advantages | Strong dehydrating power. |
| Challenges | Often requires stoichiometric or excess amounts of reagent, leading to purification challenges. |
A more recent and often milder approach to the dehydration of amides involves the use of an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), in the presence of a base, typically pyridine (B92270). This system has been shown to be effective for the dehydration of fluorinated amides. A theoretical study on the dehydration of heptafluoro-iso-butyramide, a similar perfluorinated amide, revealed that TFAA can efficiently catalyze the reaction. The study further indicated that the presence of pyridine significantly lowers the activation energy of the rate-determining step through hydrogen abstraction, forming a pyridinium (B92312) species. This synergistic effect of the TFAA/pyridine system plays a pivotal role in facilitating the formation of the perfluorinated nitrile. researchgate.net
Table 2: Dehydration of a Model Perfluorinated Amide using TFAA and Pyridine
| Reactant | Reagent System | Key Finding |
| Heptafluoro-iso-butyramide | Trifluoroacetic Anhydride (TFAA) / Pyridine | Pyridine lowers the Gibbs free energy barrier of the rate-determining step by over 40 kcal/mol, demonstrating a significant catalytic effect. researchgate.net |
This methodology offers a promising route for the synthesis of this compound from perfluoroadipamide under potentially milder conditions than those required for phosphorus pentoxide-mediated dehydration.
Various halogenated reagents are known to promote the dehydration of amides to nitriles. Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed for this transformation. These reagents react with the amide to form an intermediate that readily eliminates to give the corresponding nitrile. The application of these reagents to the synthesis of this compound would involve the reaction of perfluoroadipamide with the halogenated agent, likely with heating. While effective, these methods often generate acidic byproducts, which may necessitate careful workup procedures.
Exploration of Novel Precursors and Reaction Pathways for this compound
Research into the synthesis of perfluorinated compounds is continually seeking more efficient and versatile methods. One area of exploration involves the use of alternative precursors and novel reaction pathways to access compounds like this compound.
The use of azidonitriles as precursors for the synthesis of complex molecules is an area of active research. In the context of perfluorinated compounds, the development of synthetic routes starting from azido-functionalized building blocks could offer new avenues for the construction of molecules like this compound. However, based on the currently available scientific literature, the synthesis of this compound specifically from azidonitrile precursors or through fluoride (B91410) transfer processes has not been reported. The synthesis of azidoperfluoroalkanes is a known process, but their subsequent conversion to perfluorinated dinitriles remains an unexplored area of research.
Hydroamination of Perfluorinated Olefins
The synthesis of fluorinated nitriles through the hydroamination of perfluorinated olefins represents a potential, though not widely documented, pathway to compounds such as this compound. Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double or triple bond. While the hydroamination of unactivated alkenes has been a subject of significant research, its application to perfluorinated systems presents unique challenges due to the electronic properties of the substrates.
Perfluorinated olefins are electron-deficient due to the high electronegativity of fluorine atoms. This electronic nature makes them susceptible to nucleophilic attack. In a hypothetical synthesis of this compound, a suitable precursor could be a perfluorinated diolefin. The reaction would likely proceed via a nucleophilic addition mechanism, where the amine attacks the double bond. The process can be catalyzed by strong bases or transition metal complexes. For instance, the addition of ammonia (B1221849) or a primary amine to a perfluorinated α,ω-diene would, in principle, yield the desired dinitrile after subsequent dehydration of the amine adducts. The reaction would need to be carefully controlled to prevent polymerization and other side reactions common with highly reactive perfluorinated olefins.
Catalytic Approaches in this compound Synthesis
Catalysis is crucial for developing efficient and selective methods for the synthesis of complex molecules like this compound. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-nitrogen bonds. While specific catalytic systems for the synthesis of this compound are not extensively detailed in the literature, analogies can be drawn from the well-established field of hydrocyanation of alkenes, an industrial process for producing adiponitrile (B1665535). wikipedia.orgtue.nl
Nickel complexes containing phosphite (B83602) ligands are highly effective catalysts for the hydrocyanation of butadiene. wikipedia.org It is plausible that similar catalytic systems could be adapted for the synthesis of this compound from a suitable perfluorinated precursor. The catalytic cycle would likely involve the oxidative addition of a hydrogen cyanide equivalent to a low-valent metal center, followed by olefin insertion and reductive elimination.
Lewis acids are also known to play a significant role as co-catalysts in hydrocyanation reactions, accelerating the rate-limiting reductive elimination step. wikipedia.org Therefore, a combination of a transition metal catalyst and a Lewis acid could potentially be an effective system for the synthesis of this compound. Furthermore, given the unique properties of perfluorinated compounds, catalysts based on other metals such as copper, which has also been used in hydrocyanation, could be explored. uliege.be
Reaction Kinetics and Mechanistic Studies in this compound Formation
The study of reaction kinetics and mechanisms provides fundamental insights into the formation of chemical compounds, allowing for the optimization of reaction conditions and the development of more efficient synthetic routes. Detailed kinetic and mechanistic studies specifically for the formation of this compound are not widely available in peer-reviewed literature. However, a mechanistic understanding can be inferred from related reactions involving perfluorinated compounds and nitrile synthesis.
Elucidation of Rate-Determining Steps and Intermediates
Based on analogous transition metal-catalyzed reactions like hydrocyanation, a plausible mechanism for the formation of this compound can be proposed. wikipedia.orgtue.nl This mechanism would likely involve several key steps:
Oxidative Addition: The active catalyst, a low-valent transition metal complex, would react with a source of the cyano group and a proton (e.g., HCN) in an oxidative addition step to form a hydrido cyanide metal complex.
Olefin Coordination: The perfluorinated olefin substrate would then coordinate to the metal center.
Migratory Insertion: The coordinated olefin would undergo migratory insertion into the metal-hydride bond, forming an alkylmetal cyanide intermediate.
Reductive Elimination: The final step would be the reductive elimination of the perfluoroalkyl nitrile, regenerating the active catalyst.
In many such catalytic cycles, the reductive elimination step is the rate-determining step. wikipedia.org The high strength of the carbon-fluorine bonds in the perfluoroalkyl intermediate could influence the energy barrier for this step.
Potential intermediates in this catalytic cycle would include the hydrido cyanide metal complex and the perfluoroalkylmetal cyanide species. The identification and characterization of these intermediates would be crucial for a complete mechanistic understanding.
Influence of Reaction Conditions on Synthetic Outcomes
Reaction conditions such as temperature, pressure, solvent, and catalyst concentration have a profound impact on the outcome of a chemical synthesis, affecting the reaction rate, yield, and selectivity. For reactions involving perfluorinated compounds, temperature is a particularly critical parameter due to the high thermal stability of these molecules.
Table 1: Effect of Temperature on the Photolytic Decomposition of Perfluorooctanoic Acid (PFOA) after 60 minutes of exposure. researchgate.net
| Temperature (°C) | PFOA Decomposition (%) | Defluorination Ratio (%) |
| 25 | 34 | 8 |
| 85 | 99 | 50 |
This data illustrates that an increase in temperature can significantly enhance the reaction rate in a system involving perfluorinated molecules. In a synthetic context, optimizing the temperature would be crucial to achieve a high yield of this compound while minimizing potential side reactions or decomposition of the product. Similarly, the choice of solvent would be important, needing to solubilize the reactants and catalyst while being inert under the reaction conditions.
Reactivity Profiles and Transformational Pathways of Octafluoroadiponitrile
Electrophilic and Nucleophilic Reactivity of the Perfluorinated Nitrile Moiety
The nitrile functional group inherently possesses a polar carbon-nitrogen triple bond, rendering the carbon atom electrophilic. In octafluoroadiponitrile, this electrophilicity is substantially amplified by the inductive effect of the perfluorinated backbone. The fluorine atoms withdraw electron density along the carbon chain, making the nitrile carbons highly susceptible to attack by nucleophiles. Consequently, perfluorinated nitriles like this compound are regarded as valuable electrophilic building blocks in the synthesis of fluorinated compounds. nih.gov
While the carbon atom of the nitrile group is strongly electrophilic, the nitrogen atom retains a lone pair of electrons, imparting it with nucleophilic and basic characteristics. However, the pronounced electron-withdrawing effect of the perfluoroalkyl chain diminishes the availability of this lone pair, thereby reducing the nucleophilicity and basicity of the nitrogen atom compared to its non-fluorinated counterparts. Protonation, when it occurs, activates the nitrile group, further enhancing its electrophilicity and facilitating reactions even with weak nucleophiles like water. elsevierpure.com
Nucleophilic addition represents a cornerstone of nitrile chemistry, and this reactivity is particularly pronounced in perfluorinated nitriles. liberty.edu A wide array of nucleophiles can attack the electrophilic carbon of the nitrile group, leading to the formation of a diverse range of functional groups and molecular architectures. The general mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate, which can then be protonated or undergo further reaction. guidechem.com
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily react with nitriles. google.compageplace.de In the context of this compound, the reaction is initiated by the nucleophilic attack of the carbanionic carbon from the organometallic reagent on one of the electrophilic nitrile carbons. This addition leads to the formation of an intermediate imine anion. Subsequent aqueous workup protonates this intermediate to yield an imine, which can then be hydrolyzed to produce a ketone. liberty.edu Given the difunctional nature of this compound, the reaction can potentially occur at both nitrile ends, depending on the stoichiometry of the organometallic reagent used. This pathway offers a valuable method for carbon-carbon bond formation and the synthesis of polyfluorinated diketones.
Table 1: Reaction of Nitriles with Organometallic Reagents
| Reagent Type | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine anion | Ketone |
Hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are extensively used for the reduction of nitriles. Lithium aluminum hydride, a powerful reducing agent, effectively reduces both nitrile groups of this compound to primary amines. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. A second hydride transfer then occurs to the imine intermediate, which upon acidic or basic workup, yields the corresponding primary amine. This transformation is a fundamental route to producing perfluoroalkane diamines, which are valuable monomers and chemical intermediates.
Table 2: Products of Hydride Reduction of Nitriles
| Hydride Reagent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
The Michael addition is a conjugate addition reaction of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). While this compound itself is not a Michael acceptor, its derivatives can be engineered to participate in such reactions. For instance, α,β-unsaturated nitriles derived from this compound would be highly effective Michael acceptors. The strong electron-withdrawing perfluoroalkyl group would significantly enhance the electrophilicity of the β-carbon, making it highly susceptible to attack by Michael donors.
Fluorinated cyanoacetates, as Michael donors, can generate resonance-stabilized carbanions that are effective nucleophiles for this reaction. The addition of a fluorinated cyanoacetate (B8463686) enolate to an α,β-unsaturated derivative of this compound would lead to the formation of a new carbon-carbon bond, providing a pathway to complex, highly fluorinated molecules. This type of reaction is a powerful tool for constructing polyfunctional compounds.
Nucleophilic Addition Reactions to this compound
Cycloaddition Reactions and Formation of Fluorinated Heterocycles
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including heterocycles. The presence of perfluoroalkyl groups, such as the one in this compound, is known to enhance the reactivity of dienophiles and dipolarophiles in these reactions. The electron-deficient nature of the nitrile's pi system makes it a suitable component in various cycloaddition processes, leading to the formation of fluorinated heterocycles. nih.gov
For example, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, can be employed. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a five-membered heterocyclic ring. The nitrile groups of this compound can serve as the two-pi electron component, reacting with dipoles such as azides or nitrile oxides to form tetrazoles or oxadiazoles, respectively. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science. Similarly, [4+2] cycloadditions, or Diels-Alder reactions, can be envisaged where a nitrile group acts as a dienophile, reacting with a diene to form a six-membered ring.
Polymerization Reactivity of this compound
The difunctional nature of this compound makes it a suitable monomer for the synthesis of fluorinated polymers. The reactive nitrile groups can undergo cyclotrimerization to form thermally stable triazine rings. This reaction is a key step in the preparation of perfluoropolyether-based elastomers with low glass transition temperatures.
In this polymerization process, perfluorinated dinitriles, such as this compound, react with fluorinated amidines or other reagents that facilitate the formation of triazine groups. The resulting polymers possess a network structure linked by triazine units, which imparts high thermal stability and chemical resistance. The incorporation of the flexible octafluoro-1,6-hexanedinitrile backbone contributes to the elastomeric properties of the final material. These triazine-containing fluoroelastomers are valuable for applications requiring high performance in extreme environments, such as in the aerospace and chemical industries.
Article Generation Incomplete: Insufficient Publicly Available Data on this compound
Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of publicly available scientific literature and data specifically concerning the chemical compound “this compound” that would be required to generate the detailed and scientifically accurate article as per the provided outline. While general information on fluorinated compounds, polymerization, and computational chemistry exists, specific research findings and detailed mechanistic studies directly pertaining to this compound are not sufficiently available to fulfill the user's request with the required level of specificity and accuracy.
The performed searches aimed to gather information on the following sections and subsections:
Advanced Mechanistic Investigations using Computational Chemistry
Molecular Dynamics Simulations for Conformational Analysis:Similarly, while there are studies on the molecular dynamics simulations of other fluorinated compounds and polymers to understand their conformational analysis,nih.govmdpi.commdpi.comspecific simulations and conformational analysis for this compound were not present in the search results.
Due to the absence of specific data, research findings, and detailed mechanistic studies for this compound in the public domain, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on other compounds, which would violate the user's explicit instructions.
Therefore, the generation of the requested article cannot be completed at this time. Further research and publication of data specifically on this compound would be required to fulfill such a request.
Advanced Spectroscopic and Analytical Characterization of Octafluoroadiponitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. udel.edu For octafluoroadiponitrile, ¹³C and ¹⁹F NMR are particularly informative.
¹H NMR: Due to the complete substitution of hydrogen atoms with fluorine, the ¹H NMR spectrum of pure this compound is expected to be silent, showing no signals. This absence of proton signals is a key indicator of a perfluorinated structure.
¹³C NMR: The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. pressbooks.pub For this compound, three distinct carbon environments are present: the two equivalent nitrile carbons (C≡N) and the two pairs of chemically non-equivalent difluoromethylene carbons (-CF₂-). The nitrile carbons are expected to resonate in the typical range for nitriles, from 115 to 130 ppm. oregonstate.eduwikipedia.org The chemical shifts of the fluorinated carbons are significantly influenced by the high electronegativity of the attached fluorine atoms.
Symmetry: The molecule possesses a plane of symmetry, rendering the two -CF₂- groups adjacent to the nitrile groups (α-carbons) equivalent, and the two central -CF₂- groups (β-carbons) also equivalent to each other but distinct from the α-carbons.
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive in NMR spectroscopy, and its chemical shifts are very responsive to the local electronic environment. slideshare.netthermofisher.com The ¹⁹F NMR spectrum of this compound is anticipated to show two distinct signals corresponding to the two different types of -CF₂- groups. The chemical shifts for fluoroalkanes typically appear in a broad range. azom.com The fluorine atoms on the carbons alpha to the electron-withdrawing nitrile group are expected to be deshielded and thus appear at a different chemical shift compared to the beta-fluoromethylene groups. eag.com Spin-spin coupling between the non-equivalent fluorine nuclei (³JFF) would likely result in a triplet splitting pattern for each signal. slideshare.net
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹³C | -C N | 115 - 130 | Singlet |
| ¹³C | α -C F₂- | 105 - 125 | Triplet (due to ¹JCF coupling) |
| ¹³C | β -C F₂- | 105 - 125 | Triplet (due to ¹JCF coupling) |
| ¹⁹F | α -CF ₂- | -110 to -120 | Triplet |
| ¹⁹F | β -CF ₂- | -120 to -130 | Triplet |
Note: The expected chemical shift values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
While ¹H-based 2D NMR techniques like COSY (Correlation Spectroscopy) are not applicable due to the absence of protons, heteronuclear 2D NMR experiments are invaluable for confirming the structural assignments of this compound.
HSQC (Heteronuclear Single Quantum Coherence): A ¹⁹F-¹³C HSQC experiment would show direct correlations between the fluorine and carbon nuclei that are directly bonded. This would definitively link the ¹⁹F signals to their corresponding ¹³C signals, confirming which fluorine atoms are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): A ¹⁹F-¹³C HMBC experiment reveals correlations between nuclei that are separated by two or three bonds. This technique would show correlations between a fluorine nucleus on one carbon and the carbon atoms that are two and three bonds away. For instance, the fluorine atoms on the α-carbon would show a correlation to the β-carbon and the nitrile carbon. These long-range correlations are crucial for piecing together the connectivity of the molecular structure.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C≡N and C-F bonds. researchgate.net
C≡N Stretch: The nitrile functional group typically exhibits a sharp and intense absorption band in the region of 2230-2260 cm⁻¹. oregonstate.edu
C-F Stretch: The carbon-fluorine bonds in perfluorinated compounds give rise to very strong and broad absorption bands in the region of 1100-1300 cm⁻¹. The complexity of these bands is due to the coupling of C-F stretching vibrations. thermofisher.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N | Stretch | 2230 - 2260 | Strong, Sharp |
| C-F | Stretch | 1100 - 1300 | Very Strong, Broad |
Raman spectroscopy provides complementary information to FT-IR. nih.gov While C-F bonds are strong absorbers in the IR, the C≡N bond, due to its change in polarizability during vibration, should also be Raman active. nih.gov The symmetric vibrations of the perfluorinated carbon chain may also be more prominent in the Raman spectrum.
C≡N Stretch: A strong and sharp band is expected in the 2230-2260 cm⁻¹ region. libretexts.org
C-F Stretch: Bands corresponding to C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region.
C-C Stretch: The stretching of the carbon-carbon backbone in the perfluorinated chain would also produce signals, typically in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. miamioh.edu
Upon electron ionization, the this compound molecule would form a molecular ion (M⁺•). Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation. acs.org The fragmentation pattern is highly characteristic and provides a "fingerprint" for the molecule.
For perfluorinated compounds, fragmentation often involves the cleavage of C-C bonds. The stability of the resulting perfluorinated carbocations influences the observed fragmentation pattern. Common fragmentation pathways for fluorinated nitriles include the loss of a CN radical.
Expected key fragments for this compound would likely arise from the cleavage of the C-C bonds along the chain.
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 272 | [C₆F₈N₂]⁺• | Molecular Ion (M⁺•) |
| 246 | [C₅F₈N]⁺ | •CN |
| 222 | [C₅F₈N₂]²⁺ (?) | - |
| 196 | [C₄F₈]⁺• | 2 •CN |
| 131 | [C₃F₅]⁺ | C₃F₃N₂ |
| 100 | [C₂F₄]⁺• | C₄F₄N₂ |
| 69 | [CF₃]⁺ | C₅F₅N₂ |
Note: The fragmentation pattern is a prediction based on the general behavior of perfluorinated compounds and nitriles in mass spectrometry. The relative abundances of the fragments would depend on the ionization energy and the stability of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 atomic mass units), which allows for the determination of a unique elemental formula.
For this compound (C₆F₈N₂), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated with high precision. This experimental accuracy allows for the confident differentiation of the target compound from other species that may have the same nominal mass but a different elemental composition. HRMS instrumentation, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can provide the requisite mass accuracy and resolution. The fragmentation patterns observed in HRMS can also offer structural information, corroborating the connectivity of the molecule.
Table 1: Theoretical HRMS Data for this compound Molecular Ion
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₆F₈N₂ | 251.9930 u |
| [M+H]⁺ | C₆HF₈N₂ | 252.9998 u |
Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio.
This compound, with a boiling point of approximately 132.3°C, is sufficiently volatile for GC analysis. The resulting chromatogram would show a peak at a specific retention time characteristic of the compound under the given analytical conditions. The mass spectrum associated with this peak serves as a molecular fingerprint. Electron ionization (EI) is a common technique used in GC-MS, which would likely cause predictable fragmentation of the this compound molecule. Expected fragmentation pathways could include the loss of cyanide radicals (•CN) or cleavage of C-C and C-F bonds, providing data that helps confirm the molecule's structure. The combination of retention time and mass spectrum allows for highly selective and sensitive detection of the compound, even in complex matrices.
Table 2: Physicochemical Properties of this compound for GC-MS Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₆F₈N₂ |
| Molecular Weight | 252.07 g/mol |
| Boiling Point | 132.3°C at 760 mmHg |
Note: The data in this table is based on established physical properties relevant to the technique.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are used to probe the electronic structure of molecules, particularly the presence of chromophores and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The structure of this compound, CN-(CF₂)₄-CN, is a saturated aliphatic chain. It lacks the conjugated double bonds (alternating single and double bonds) or aromatic rings that typically act as chromophores responsible for strong absorption in the 200-800 nm range.
The electronic transitions available in saturated molecules like perfluorocarbons require high energy, corresponding to wavelengths in the vacuum ultraviolet (VUV) region (below 200 nm). Therefore, when analyzed with a standard UV-Vis spectrophotometer, this compound is expected to be transparent and exhibit no significant absorbance peaks. This lack of absorption is a characteristic feature of such saturated fluorinated compounds.
Integration of Spectroscopic Data with Chemometrics and Computational Tools for Structural Elucidation
While individual spectroscopic techniques provide valuable information, the definitive structural elucidation of a complex molecule like this compound is best achieved by integrating data from multiple analytical methods with computational modeling. Furthermore, chemometrics can be employed to analyze complex datasets, especially in mixture analysis.
The structural assignment of this compound would be solidified by combining the elemental composition from HRMS and the fragmentation patterns from GC-MS with data from other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Computational Chemistry: Computational tools, particularly Density Functional Theory (DFT), are pivotal in modern structural elucidation. DFT calculations can predict spectroscopic properties for a proposed structure. For this compound, one could compute:
¹³C and ¹⁹F NMR chemical shifts.
Vibrational frequencies (IR and Raman spectra).
Thermodynamic properties.
These computationally predicted spectra can be compared with experimental data. A strong correlation between the predicted and measured spectra provides powerful evidence for the correctness of the assigned structure.
Chemometrics: Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric techniques could be applied to:
Pattern Recognition: Differentiate the GC-MS or other spectroscopic profiles of this compound from those of its isomers or other fluorinated impurities in a sample.
Multivariate Calibration: If this compound were part of a mixture, techniques like Partial Least Squares (PLS) regression could be used to build a model from spectroscopic data (e.g., IR or Raman) to quantify its concentration without complete separation.
By combining empirical data from multiple spectroscopic sources with the predictive power of computational chemistry and the data-processing capabilities of chemometrics, a comprehensive and irrefutable characterization of this compound can be achieved.
Role of Octafluoroadiponitrile in Advanced Materials Science and Engineering
Polymer Synthesis and Functionalization
Information regarding the specific use of octafluoroadiponitrile in polymer synthesis and functionalization as a monomer, cross-linking agent, or for the development of fluorosurfactants is not available in the public domain based on the conducted research. General information on perfluorinated polymers, polymer networks, and fluorosurfactants exists, but without specific mention of this compound. utwente.nlresearchgate.netnih.govcore.ac.ukrsc.orgresearchgate.net
Design and Synthesis of Perfluorinated Polymers via this compound Monomer
No specific examples or research data were found detailing the design and synthesis of perfluorinated polymers using this compound as a monomer. While the synthesis of various fluorinated polymers is a broad field of study, the role of this compound in this context is not documented in the available literature. nih.govcore.ac.ukgoogle.compageplace.de
Engineering of Polymer Networks through this compound Cross-linking
There is no available information on the use of this compound as a cross-linking agent to engineer polymer networks. The principles of polymer cross-linking are well-established, but the application of this specific compound for such purposes is not described in the researched sources. rsc.orgresearchgate.netnih.gov
Development of Fluorosurfactants with Tailored Properties via Polymerization
The synthesis of fluorosurfactants is an active area of research, however, no studies were identified that specifically utilize this compound in their polymerization to create surfactants with tailored properties. utwente.nlresearchgate.netarxiv.orgrsc.org
Novel Material Architectures and Composites
There is a lack of specific data regarding the integration of this compound into novel material architectures and composites like high-performance elastomers and advanced coatings.
Integration of this compound into High-Performance Elastomers
No research was found that documents the integration of this compound into high-performance elastomers. The development of high-performance elastomers involves various fluorinated compounds, but the contribution of this compound is not specified. specialchem.comsumitomo-chem.co.jp
Fabrication of Advanced Coatings and Thin Films
Information on the use of this compound in the fabrication of advanced coatings and thin films is not present in the available literature. While advanced coatings and thin films represent a significant area of materials science, the role of this compound in this area is not documented. fit.eduidexot.com
Research into Optoelectronic Materials Incorporating Fluorinated Moieties
The incorporation of fluorinated moieties is a well-established strategy in the design of advanced organic materials for optoelectronic applications. mext.go.jprsc.org Fluorination of conjugated molecules can dramatically alter their electronic properties, making them suitable for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The introduction of fluorine atoms, known for their high electronegativity, has several predictable and beneficial effects on the electronic structure of organic semiconductors. mext.go.jp
A primary effect of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgnih.gov The strong electron-withdrawing nature of the C-F bonds stabilizes these frontier orbitals. This stabilization is advantageous for several reasons: it can facilitate easier electron injection from electrodes into the material and simultaneously enhance the material's resistance to oxidative degradation, thereby improving device stability and lifespan. rsc.org
While research directly citing this compound in specific optoelectronic devices is not widespread, its perfluorinated structure serves as a model for the fluorinated moieties intentionally integrated into more complex systems. The principles derived from studies on other fluorinated materials are directly applicable. For instance, the perfluoroalkyl chain of this compound would be expected to impart significant electron-withdrawing character to any conjugated system it is attached to. This makes perfluorinated building blocks like this compound valuable components in the rational design of n-type or ambipolar organic semiconductors. mext.go.jp
Furthermore, fluorination significantly influences the solid-state packing of organic materials. nih.gov Intermolecular interactions, including π-stacking, are crucial for efficient charge transport in thin films. The presence of fluorine can alter these packing motifs, often leading to more ordered structures that enhance charge carrier mobility. nih.govnih.gov
Table 1: Effects of Fluorination on Optoelectronic Material Properties
| Property | Effect of Fluorination | Resulting Advantage in Optoelectronics |
|---|---|---|
| Frontier Orbital Energies (HOMO/LUMO) | Lowers energy levels due to strong electron-withdrawing nature. rsc.orgnih.gov | Improved electron injection and enhanced oxidative stability. rsc.org |
| Charge Carrier Type | Promotes n-type (electron-transporting) or ambipolar behavior. mext.go.jp | Enables fabrication of a wider range of electronic devices, including CMOS-like circuits. |
| Molecular Packing | Influences solid-state arrangement, often facilitating π-stacking. nih.gov | Can lead to higher charge carrier mobility. nih.gov |
| Photoluminescence | Can increase photoluminescence quantum yield in some systems. nih.gov | Potential for brighter and more efficient OLEDs. |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. These interactions, though weaker than covalent bonds, can direct the spontaneous organization of molecules into well-defined, functional structures—a process known as self-assembly. This compound is a molecule well-suited for study in this field due to its distinct and segregated chemical functionalities: a nonpolar, rigid perfluorinated backbone and two highly polar terminal nitrile groups.
The structure of this compound promotes self-assembly driven by a combination of forces. The perfluorinated alkyl chain is both hydrophobic (water-repelling) and lipophobic (oil-repelling), leading to "fluorous" interactions. This causes perfluorinated chains to preferentially associate with each other and segregate from hydrocarbon or other non-fluorinated domains. This behavior can be a powerful tool for directing the formation of nanostructured materials, such as layers or columns, in multicomponent systems.
Non-Covalent Interactions in this compound-Containing Systems
The self-assembly of systems containing this compound is governed by a subtle interplay of various non-covalent forces. The specific interactions depend on the chemical environment and the other molecules present in the system.
Fluorous Interactions : The dominant force related to the -(CF₂)₄- backbone is the tendency for fluorinated segments to self-associate. This is not an attractive force in itself but rather a consequence of the insolubility of fluorocarbons in most other media, driving their segregation into distinct domains.
Dipole-Dipole Interactions : The nitrile group (C≡N) possesses a strong permanent dipole moment. This leads to powerful electrostatic interactions where the positive end of one nitrile dipole aligns with the negative end of another, promoting an ordered, often antiparallel, arrangement of these functional groups.
Hydrogen Bonding : In systems containing hydrogen-bond donors (e.g., water, alcohols, amides), the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nih.gov These directional interactions can be used to precisely control the geometry of the resulting supramolecular structure.
Table 2: Key Non-Covalent Interactions in this compound Systems
| Interaction Type | Responsible Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| Fluorous Interactions | Perfluoroalkyl Chain (-CF₂-) | Drives segregation and phase separation from non-fluorinated components. |
| Dipole-Dipole Interactions | Nitrile Group (-C≡N) | Promotes ordered alignment of polar end-groups. |
| Van der Waals / F···F Contacts | Fluorine Atoms (-F) | Contributes to dense packing and stability in the solid state. nih.gov |
| Hydrogen Bonding | Nitrile Nitrogen Atom (as acceptor) | Forms directional links with hydrogen-bond donor molecules. nih.gov |
Design of Self-Healing and Responsive Materials
The design of self-healing materials, which can autonomously repair damage, often relies on the incorporation of dynamic or reversible bonds into a polymer network. wiley-vch.de The unique chemical features of this compound make it a compelling candidate for designing such advanced materials. Specifically, its terminal nitrile groups can participate in reversible bonding, which is the foundation of intrinsic self-healing mechanisms.
Research on nitrile-containing polymers, such as nitrile butadiene rubber (NBR), has demonstrated that the cyano groups can form reversible crosslinks through metal-ligand coordination. acs.orgresearchgate.net In these systems, metal ions (e.g., zinc, cobalt) coordinate with the nitrogen atoms of the nitrile groups, creating a crosslinked network that provides the material with structural integrity. acs.orgresearchgate.net Crucially, these coordination bonds are dynamic; they can break upon the application of a stimulus like heat and reform upon cooling. researchgate.net This reversible process allows the polymer chains to move, fill a crack or scratch, and re-establish the crosslinked network, effectively healing the damage. acs.org
This compound could be envisioned as a specialty crosslinking agent in such a system. By incorporating it into a polymer backbone, its two terminal nitrile groups could coordinate with metal ions to form strong yet reversible crosslinking points. The perfluorinated chain would act as a stable, chemically inert, and potentially phase-separated spacer between these dynamic links. This could lead to materials with enhanced thermal stability and chemical resistance, in addition to self-healing capabilities.
Table 3: Hypothetical Design for a Self-Healing System Using this compound
| Component | Function | Healing Mechanism |
|---|---|---|
| Polymer Matrix | Provides bulk material properties (e.g., elasticity, flexibility). | Chain mobility allows cracks to close upon stimulus. |
| This compound (as crosslinker) | Forms network junctions via its terminal nitrile groups. The fluorinated backbone provides stability. | The nitrile groups act as ligands for reversible crosslinks. |
| Metal Salt (e.g., Zinc(II) or Cobalt(II) salt) | Acts as the coordinating ion to link nitrile groups from different chains. acs.org | Forms dynamic metal-ligand bonds that can break and reform. researchgate.net |
| External Stimulus (e.g., Heat) | Provides energy to break the metal-ligand bonds and increase polymer chain mobility. wiley-vch.de | Initiates the healing process by allowing chain rearrangement and bond reformation upon cooling. researchgate.net |
Environmental Fate, Transport, and Degradation Research of Octafluoroadiponitrile
Environmental Distribution and Partitioning Behavior
There is a lack of specific studies on the environmental distribution and partitioning behavior of octafluoroadiponitrile.
Air-Water-Soil Interfacial Exchange Mechanisms
No information was found regarding the interfacial exchange mechanisms of this compound between air, water, and soil. Understanding these processes is crucial for predicting its movement and distribution in the environment.
Sorption to Environmental Matrices (e.g., Soil Organic Carbon)
Specific data on the sorption of this compound to environmental matrices such as soil organic carbon are not available. Research in this area would be necessary to determine its mobility in soil and potential for groundwater contamination.
Abiotic Degradation Pathways and Kinetics
The abiotic degradation pathways and kinetics of this compound have not been documented in the available literature.
Hydrolytic Stability and Reaction Products
There is no available information on the hydrolytic stability of this compound or the potential reaction products that may form from its hydrolysis in the environment.
Photochemical Transformation Mechanisms
Similarly, research on the photochemical transformation mechanisms of this compound is absent from the scientific literature. Such studies would be essential to understand its persistence in atmospheric and aquatic environments exposed to sunlight.
Biotic Degradation and Biotransformation Studies
No studies were found that investigate the biotic degradation or biotransformation of this compound by microorganisms in soil, sediment, or water. This data is critical for assessing its persistence and potential for bioaccumulation in the environment.
Microbial Degradation Assessment
The microbial degradation of organofluorine compounds is an area of growing concern due to the strength and stability of the carbon-fluorine (C-F) bond, which makes these compounds generally resistant to breakdown. nih.govresearchgate.net While microorganisms have demonstrated the ability to degrade a variety of synthetic compounds, the biodegradation of heavily fluorinated substances like this compound is expected to be slow and challenging for microbial communities. nih.gov
The recalcitrance of such compounds stems from the high electronegativity of fluorine, which creates a strong C-F bond that is difficult for microbial enzymes to cleave. researchgate.net However, some microorganisms have evolved enzymatic pathways to defluorinate certain organofluorine molecules. researchgate.netacs.org The primary mechanisms for the microbial breakdown of nitrile-containing compounds involve enzymes such as nitrilases and nitrile hydratases. It is plausible that microbial degradation of this compound, if it occurs, would be initiated by these enzymes, targeting the nitrile functional groups.
Table 1: Key Microbial Enzymes in Nitrile Degradation
| Enzyme | Action | Potential Role in this compound Degradation |
|---|---|---|
| Nitrilase | Directly hydrolyzes a nitrile to a carboxylic acid and ammonia (B1221849). | Could potentially convert the nitrile groups of this compound to carboxylic acid groups. |
| Nitrile Hydratase | Hydrates a nitrile to an amide. | May hydrate (B1144303) the nitrile groups to form the corresponding diamide. |
| Amidase | Hydrolyzes an amide to a carboxylic acid and ammonia. | Would act sequentially after nitrile hydratase to complete the conversion to carboxylic acids. |
Given the fully fluorinated carbon chain of this compound, it is anticipated to be significantly more resistant to microbial attack than its non-fluorinated counterparts. The microbial degradation, if observed, is likely to be a slow process and may only occur under specific environmental conditions with specialized microbial consortia. acs.org
Identification of Biologically Formed Metabolites
In the event of microbial degradation of this compound, the resulting metabolites would be dictated by the enzymatic pathways involved. Based on the known metabolism of other nitrile compounds, a theoretical degradation pathway can be proposed.
If degradation proceeds via a nitrilase, the direct hydrolysis of the nitrile groups would likely lead to the formation of octafluoroadipic acid .
Alternatively, a two-step pathway involving nitrile hydratase and amidase would first produce octafluoroadipamide , which would then be further hydrolyzed to octafluoroadipic acid .
The subsequent degradation of the fluorinated carbon chain of octafluoroadipic acid is expected to be extremely slow. Perfluorinated acids are known for their persistence in the environment. nih.govacs.org It is possible that the microbial action might stall after the initial transformation of the nitrile groups, leading to the accumulation of these perfluorinated dicarboxylic acids as persistent metabolites.
Predictive Modeling for Environmental Behavior
Due to the limited experimental data on the environmental fate of this compound, predictive modeling approaches such as Quantitative Structure-Activity Relationships (QSARs) are invaluable tools. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate
QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental fate. wikipedia.org For a compound like this compound, QSARs can be employed to estimate key environmental parameters that govern its transport and persistence.
These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as:
Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition between organic matter (like sediment or biota) and water.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Predicts the extent to which a substance will adsorb to soil and sediment.
Henry's Law Constant: Relates the concentration of a chemical in the air to its concentration in water, indicating its potential for volatilization.
Bioconcentration Factor (BCF): Estimates the potential for a chemical to accumulate in aquatic organisms.
For persistent organic pollutants (POPs), QSAR models are crucial for risk assessment in the absence of extensive experimental data. nih.govnih.govresearchgate.net
Table 2: Input Data for QSAR Models
| Data Category | Examples | Relevance to this compound |
|---|---|---|
| Topological Descriptors | Molecular connectivity indices, shape indices. | Describe the size, shape, and branching of the molecule. |
| Quantum Chemical Descriptors | Dipole moment, orbital energies. | Provide insight into the electronic properties and reactivity of the molecule. |
| Physicochemical Properties | Molecular weight, water solubility. | Directly influence the environmental distribution of the compound. |
While specific QSAR models for this compound may not be readily available, models developed for other perfluorinated compounds can provide valuable estimations of its environmental behavior.
Exposure Assessment Methodologies
Environmental exposure assessment for industrial chemicals like this compound involves a systematic process to estimate the concentration of the chemical in various environmental compartments and the potential for human and ecological receptors to come into contact with it. oecd.orgpreventionweb.netdcceew.gov.auindustrialchemicals.gov.au This assessment is a critical component of environmental risk assessment. dcceew.gov.au
The process typically involves:
Release Estimation: Identifying the sources of release into the environment, such as industrial manufacturing and processing, product use, and disposal.
Fate and Transport Modeling: Using models to predict how the chemical will move and be distributed in the environment (air, water, soil, and biota).
Exposure Concentration Calculation: Estimating the concentrations of the chemical in different environmental media.
Exposure Characterization: Identifying the exposed populations and ecosystems and quantifying the extent of their exposure.
For a substance with the expected properties of this compound (persistence and potential for long-range transport), exposure assessment would likely consider its distribution on a regional and even global scale. bepls.com
Research into Decomposition Products and Environmental Implications
The decomposition of this compound under various environmental conditions, such as thermal degradation, could lead to the formation of other persistent and potentially toxic substances. turi.orgnist.govnih.gov
Heating of fluoropolymers is known to produce a range of smaller fluorinated compounds. cswab.orgresearchgate.net In the case of this compound, thermal decomposition could potentially yield shorter-chain perfluorinated compounds. The environmental implications of these decomposition products are a significant concern. Perfluorinated compounds are known for their extreme persistence, bioaccumulative potential, and potential toxicity. nih.govacs.orgbepls.comnih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Octafluoroadiponitrile, and how can researchers validate its purity and yield?
- Methodological Guidance : Synthesis typically involves fluorination of adiponitrile precursors under controlled conditions (e.g., using fluorine gas or fluorinating agents like SF₄). To validate purity, employ gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation. Yield optimization requires monitoring reaction parameters (temperature, stoichiometry) via kinetic studies .
- Key Considerations : Ensure reproducibility by documenting reaction conditions rigorously, including catalyst details and solvent purity. Cross-validate results with elemental analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermodynamic properties?
- Analytical Framework : Use ¹⁹F NMR to resolve fluorine environments and detect stereochemical variations. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify thermal stability and decomposition thresholds. Gas-phase electron diffraction (GED) or X-ray crystallography (if crystalline) provides bond-length and molecular geometry data .
- Data Validation : Compare experimental results with computational simulations (e.g., density functional theory) to identify discrepancies in vibrational modes or electronic properties .
Q. What are the key thermodynamic and kinetic properties of this compound critical for experimental design in gas-phase or solvent-based systems?
- Critical Parameters : Measure vapor pressure, diffusion coefficients, and solubility in common solvents (e.g., perfluorocarbons). For kinetic studies, determine activation energies via Arrhenius plots under varying temperatures. Use pulsed-laser photolysis or stopped-flow techniques for rapid reaction monitoring .
- Documentation Standards : Report uncertainties in measurements (e.g., ±0.5°C for thermal data) and adhere to IUPAC guidelines for property reporting to ensure cross-study comparability .
Advanced Research Questions
Q. How can researchers design experiments to study reaction mechanisms involving this compound while controlling for competing side reactions or environmental variables?
- Experimental Design : Implement a factorial design to isolate variables (e.g., pressure, humidity). Use isotopic labeling (e.g., ¹³C-adiponitrile) to trace reaction pathways. Include negative controls (e.g., inert atmosphere trials) to rule out oxidative side reactions .
- Troubleshooting : Monitor intermediates via in-situ Raman spectroscopy or time-resolved UV-Vis. Address contradictions in mechanistic proposals by comparing kinetic isotope effects (KIE) with computational transition-state models .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., dipole moment, reactivity) of this compound across different studies?
- Contradiction Analysis : Conduct meta-analyses of published data to identify methodological outliers (e.g., variations in calibration standards). Replicate conflicting experiments under standardized conditions, prioritizing studies with transparent raw datasets .
- Root-Cause Identification : Evaluate potential sources of error, such as impurities in starting materials (e.g., residual moisture) or instrumental drift in spectroscopic measurements. Cross-reference with high-accuracy ab initio calculations .
Q. What strategies integrate computational modeling (e.g., molecular dynamics, QSAR) with experimental data to predict this compound’s behavior in novel applications?
- Multidisciplinary Approach : Combine molecular dynamics simulations (force fields parameterized for fluorocarbons) with experimental solubility data to model phase behavior. Validate predictive models using leave-one-out cross-validation or Bayesian inference .
- Limitations : Acknowledge gaps in force-field accuracy for highly fluorinated systems. Use hybrid quantum mechanics/molecular mechanics (QM/MM) methods for reactive intermediates .
Methodological Best Practices
- Literature Review : Systematically catalog synthesis protocols and property data using tools like PRISMA frameworks to avoid selection bias .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary applications) and adhere to journal-specific guidelines for data availability .
- Peer Review Preparation : Preemptively address potential reviewer concerns by including supplementary materials (e.g., raw NMR spectra, computational input files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
